molecular formula C6H8N2O3 B172734 (6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione CAS No. 198084-54-7

(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

Cat. No.: B172734
CAS No.: 198084-54-7
M. Wt: 156.14 g/mol
InChI Key: DPDXCIHPUIIYRH-SYPWQXSBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its tetrahydro-1H-pyrrolo[1,2-c]imidazole core, which is further functionalized with a hydroxyl group at the 6th position. The stereochemistry of the compound is denoted by the (6R) configuration, indicating the spatial arrangement of the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the imidazole ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione: The enantiomer of the compound with different stereochemistry.

    Tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is unique due to its specific stereochemistry and functionalization. The (6R) configuration imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and significance.

Properties

CAS No.

198084-54-7

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C6H8N2O3/c9-3-1-4-5(10)7-6(11)8(4)2-3/h3-4,9H,1-2H2,(H,7,10,11)/t3-,4?/m1/s1

InChI Key

DPDXCIHPUIIYRH-SYPWQXSBSA-N

SMILES

C1C(CN2C1C(=O)NC2=O)O

Isomeric SMILES

C1[C@H](CN2C1C(=O)NC2=O)O

Canonical SMILES

C1C(CN2C1C(=O)NC2=O)O

Synonyms

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.